molecular formula C21H20N2O3S B298880 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298880
M. Wt: 380.5 g/mol
InChI Key: FPWHAVIJYYFREV-ZSNHWOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, and also exhibit antimicrobial activity. This compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit multiple biological activities. This compound can be used to study various biological processes such as inflammation, oxidative stress, and cancer cell apoptosis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One area of research is the development of more potent analogs of this compound with improved biological activities. Another area of research is the investigation of the mechanisms underlying the biological activities of this compound. Additionally, the potential use of this compound in the treatment of various diseases such as cancer and inflammation warrants further investigation.

Synthesis Methods

The synthesis of 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the reaction of 6-methyl-1,3-benzodioxole-5-carbaldehyde with 2-amino-3-propyl-1,3-thiazolidin-4-one in the presence of an acid catalyst. The resulting compound is then treated with aniline to obtain the final product.

Scientific Research Applications

5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been studied for its potential anticancer activity.

properties

Product Name

5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(5E)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O3S/c1-3-9-23-20(24)19(27-21(23)22-16-7-5-4-6-8-16)12-15-11-18-17(10-14(15)2)25-13-26-18/h4-8,10-12H,3,9,13H2,1-2H3/b19-12+,22-21?

InChI Key

FPWHAVIJYYFREV-ZSNHWOOMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC3=C(C=C2C)OCO3)/SC1=NC4=CC=CC=C4

SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=CC=CC=C4

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=CC=CC=C4

Origin of Product

United States

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